molecular formula C19H22O2S B14004046 S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate CAS No. 58058-57-4

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate

Katalognummer: B14004046
CAS-Nummer: 58058-57-4
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: NOJQMMZPMMIOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propanethioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate typically involves the reaction of tert-butyl thiol with 3-hydroxy-3,3-diphenylpropanal under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the thioester bond. The reaction is conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate involves its interaction with molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 3-hydroxypropionate
  • tert-Butyl 3-hydroxybutyrate
  • tert-Butyl 3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one

Uniqueness

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate is unique due to the presence of both a tert-butyl group and two phenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications and differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

58058-57-4

Molekularformel

C19H22O2S

Molekulargewicht

314.4 g/mol

IUPAC-Name

S-tert-butyl 3-hydroxy-3,3-diphenylpropanethioate

InChI

InChI=1S/C19H22O2S/c1-18(2,3)22-17(20)14-19(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,21H,14H2,1-3H3

InChI-Schlüssel

NOJQMMZPMMIOBT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.